molecular formula C6H12O2 B8254388 (+)-sec-Butyl acetate CAS No. 66610-38-6

(+)-sec-Butyl acetate

Cat. No. B8254388
CAS RN: 66610-38-6
M. Wt: 116.16 g/mol
InChI Key: DCKVNWZUADLDEH-YFKPBYRVSA-N
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Patent
US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

Inputs

Step One
Name
product
Quantity
30 μL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Nine
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Thirteen
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ
CUSTOM
Type
CUSTOM
Details
The method ran at 1 ml/min flow, with oven
CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
for the first two minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
followed by temperature ramp at 10° C./min to a temperature of 240° C. which
WAIT
Type
WAIT
Details
The solvent delay was set at 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was 180° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
sample valve temperature was 105° C.
WAIT
Type
WAIT
Details
After standing for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC(C)C
Name
Type
product
Smiles
C(C)(=O)OC(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

Inputs

Step One
Name
product
Quantity
30 μL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Nine
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Thirteen
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ
CUSTOM
Type
CUSTOM
Details
The method ran at 1 ml/min flow, with oven
CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
for the first two minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
followed by temperature ramp at 10° C./min to a temperature of 240° C. which
WAIT
Type
WAIT
Details
The solvent delay was set at 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was 180° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
sample valve temperature was 105° C.
WAIT
Type
WAIT
Details
After standing for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC(C)C
Name
Type
product
Smiles
C(C)(=O)OC(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

Inputs

Step One
Name
product
Quantity
30 μL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Nine
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Thirteen
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ
CUSTOM
Type
CUSTOM
Details
The method ran at 1 ml/min flow, with oven
CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
for the first two minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
followed by temperature ramp at 10° C./min to a temperature of 240° C. which
WAIT
Type
WAIT
Details
The solvent delay was set at 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was 180° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
sample valve temperature was 105° C.
WAIT
Type
WAIT
Details
After standing for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC(C)C
Name
Type
product
Smiles
C(C)(=O)OC(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

Inputs

Step One
Name
product
Quantity
30 μL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Nine
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Thirteen
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ
CUSTOM
Type
CUSTOM
Details
The method ran at 1 ml/min flow, with oven
CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
for the first two minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
followed by temperature ramp at 10° C./min to a temperature of 240° C. which
WAIT
Type
WAIT
Details
The solvent delay was set at 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was 180° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
was 150° C.
CUSTOM
Type
CUSTOM
Details
sample valve temperature was 105° C.
WAIT
Type
WAIT
Details
After standing for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC(C)C
Name
Type
product
Smiles
C(C)(=O)OC(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.